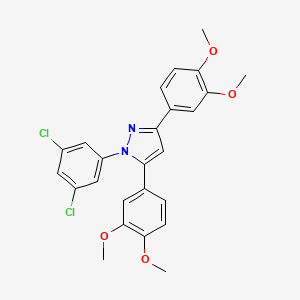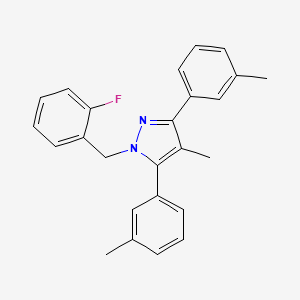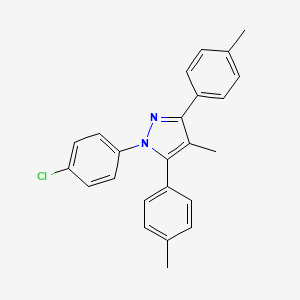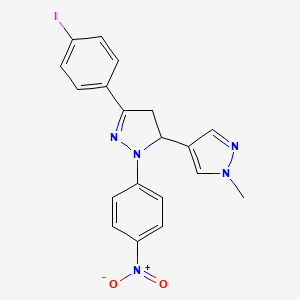![molecular formula C20H13Cl2F3N2O B10911176 [4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridyl](phenyl)methanone](/img/structure/B10911176.png)
[4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyridyl ring, and a dichlorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridyl core, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The dichlorobenzylamine moiety is then attached via amide bond formation. The final step often involves the coupling of the pyridyl and phenyl groups under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it may have applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, 4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the dichlorobenzylamine moiety may interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanol
- 4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylethanone
Uniqueness
Compared to similar compounds, 4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and dichlorobenzylamine groups enhances its reactivity and potential as a versatile intermediate in various applications.
4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone, highlighting its significance in scientific research and industrial applications
Properties
Molecular Formula |
C20H13Cl2F3N2O |
|---|---|
Molecular Weight |
425.2 g/mol |
IUPAC Name |
[4-[(3,4-dichlorophenyl)methylamino]-2-(trifluoromethyl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H13Cl2F3N2O/c21-14-7-6-12(10-15(14)22)11-27-16-8-9-26-19(20(23,24)25)17(16)18(28)13-4-2-1-3-5-13/h1-10H,11H2,(H,26,27) |
InChI Key |
MGXGHTXLGPHBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2C(F)(F)F)NCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B10911097.png)
![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate](/img/structure/B10911102.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10911115.png)

![N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911133.png)

![N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911139.png)
![N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911141.png)
![1-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911147.png)

![1-[(2,3-dichlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10911157.png)
![1-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10911159.png)

